3-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide
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Overview
Description
3-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide is a synthetic compound that belongs to the class of isoxazole derivatives. Isoxazole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antibacterial activities .
Preparation Methods
The synthesis of 3-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide typically involves the reaction of 3-amino-5-methylisoxazole with phthalic anhydride under specific conditions . The reaction conditions may vary, but common methods include heating under reflux in the presence of a suitable solvent. Industrial production methods may involve optimization of these conditions to maximize yield and purity .
Chemical Reactions Analysis
3-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Scientific Research Applications
3-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential in biological studies due to its interaction with various enzymes and proteins.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes that play a crucial role in cell division, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar compounds include other isoxazole derivatives such as 3-amino-5-methylisoxazole and 2-(5-methylisoxazol-3-yl)isoindoline-1,3-dione . Compared to these compounds, 3-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide exhibits unique properties due to its specific structure, which may contribute to its enhanced biological activity .
Properties
Molecular Formula |
C15H14N2O4 |
---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-4H-isochromene-3-carboxamide |
InChI |
InChI=1S/C15H14N2O4/c1-9-7-12(17-21-9)16-14(19)15(2)8-10-5-3-4-6-11(10)13(18)20-15/h3-7H,8H2,1-2H3,(H,16,17,19) |
InChI Key |
NJUIBCMDYFTWGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C |
Origin of Product |
United States |
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